molecular formula C9H8BrFO2 B2941190 2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane CAS No. 940314-56-7

2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane

Cat. No.: B2941190
CAS No.: 940314-56-7
M. Wt: 247.063
InChI Key: PQMLGQOAQAXEBH-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It features a dioxolane ring attached to a phenyl group substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include:

    Reagents: 4-bromo-3-fluorobenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)

    Solvent: Toluene or another suitable organic solvent

    Temperature: Reflux conditions

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and catalysts to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydride), solvent (e.g., dimethylformamide), temperature (e.g., room temperature to reflux)

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), temperature (e.g., room temperature)

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst), solvent (e.g., ether), temperature (e.g., room temperature to reflux)

Major Products

    Substitution: Formation of substituted phenyl dioxolanes

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones

    Reduction: Formation of alcohols or alkanes

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

    Material Science: Utilized in the synthesis of novel materials with specific properties.

    Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorophenol
  • 2-(4-Bromo-3-fluorophenyl)propanenitrile
  • 1-Bromo-4-fluorobenzene

Uniqueness

2-(4-Bromo-3-fluorophenyl)-1,3-dioxolane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with the dioxolane ring structure. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(4-bromo-3-fluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMLGQOAQAXEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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